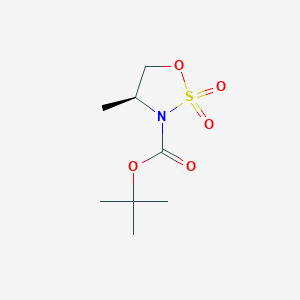

tert-butyl (4S)-4-methyl-2,2-dioxo-1,2,3-oxathiazolidine-3-carboxylate

Overview

Description

The compound is a derivative of oxathiazolidine, which is a heterocyclic compound containing an oxygen atom, a nitrogen atom, and a sulfur atom in a five-membered ring . The tert-butyl group is a common functional group in organic chemistry, known for its bulky nature and unique reactivity pattern .

Synthesis Analysis

While specific synthesis methods for this compound were not found, tert-butyl groups are often used in chemical transformations due to their unique reactivity patterns .Molecular Structure Analysis

The molecular structure of this compound likely involves a five-membered oxathiazolidine ring with various substituents, including a tert-butyl group and a methyl group .Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern, which is often utilized in various chemical transformations .Scientific Research Applications

Crystal Structure Analysis and Enantioselective Synthesis

The absolute configuration of related enantiomorphic compounds has been determined through crystallization from diastereomeric mixtures, indicating their significance in understanding stereochemical properties and applications in enantioselective synthesis processes. Such insights are crucial for designing drugs and materials with specific optical activities (Flock et al., 2006).

Synthetic Methodology Development

The compound has been employed in synthetic methodology, illustrating its utility in producing enantiomerically pure forms of oxazolidinones and related structures. This includes the development of chiral auxiliaries and intermediates for complex molecule synthesis, highlighting its role in advancing organic synthesis techniques (Brenner et al., 2003).

Stereoselective Alkylation

Research has shown the compound's application in diastereoselective alkylation processes, which are vital for constructing stereocentered molecules. This is particularly important in the pharmaceutical industry for creating drugs with desired chiral properties (Koskinen et al., 2004).

Scale-up Synthesis for Pharmaceutical Intermediates

The compound has been used in scalable approaches to manufacture multikilogram quantities of N,O-protected-(S)-2-methylserine, an intermediate in pharmaceutical synthesis. This demonstrates its importance in the industrial synthesis of bioactive compounds and drugs (Anson et al., 2011).

Development of Antibacterial Agents

Derivatives of the compound have been explored for their potential as antibacterial agents, showing promise in the fight against resistant bacterial strains. This highlights the compound's role in medicinal chemistry and drug development efforts aimed at addressing global health challenges (Song et al., 2009).

Safety and Hazards

While specific safety and hazard information for this compound was not found, it’s important to handle all chemical compounds with care. Safety data sheets (SDS) provide valuable information about the potential hazards of a chemical compound, as well as instructions for safe handling and first aid measures .

Future Directions

Mechanism of Action

Target of Action

The compound, also known as “(4S)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine, n-boc protected”, is primarily used as a protecting group for amines in organic synthesis . The primary targets of this compound are therefore amines , which are often found in biomolecules and need to be protected during certain chemical reactions .

Mode of Action

The compound acts by protecting amines as less reactive carbamates in organic synthesis . The main method of protection involves the use of Boc anhydride . The mechanism involves the attack of the nucleophilic amine to the electrophilic anhydride . The carbonate leaving group can release CO2, providing a strong driving force for the reaction .

Biochemical Pathways

Instead, it plays a crucial role in organic synthesis, particularly in the synthesis of peptides . By protecting amines, it allows for transformations of other functional groups without interference from the amines .

Result of Action

The result of the compound’s action is the protection of amines, allowing them to remain unreactive during certain chemical reactions . This enables chemists to selectively react other functional groups without interference from the amines .

Action Environment

The compound’s action, efficacy, and stability are influenced by the conditions of the reaction it is used in. For example, the compound is resistant to basic hydrolysis, many nucleophiles, as well as catalytic hydrogenation . It can be removed with mild acid , making it a versatile tool in organic synthesis.

properties

IUPAC Name |

tert-butyl (4S)-4-methyl-2,2-dioxooxathiazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO5S/c1-6-5-13-15(11,12)9(6)7(10)14-8(2,3)4/h6H,5H2,1-4H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFAKQWFVEAEEPG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COS(=O)(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COS(=O)(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401117274 | |

| Record name | 1,2,3-Oxathiazolidine-3-carboxylic acid, 4-methyl-, 1,1-dimethylethyl ester, 2,2-dioxide, (4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401117274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

439948-91-1 | |

| Record name | 1,2,3-Oxathiazolidine-3-carboxylic acid, 4-methyl-, 1,1-dimethylethyl ester, 2,2-dioxide, (4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439948-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Oxathiazolidine-3-carboxylic acid, 4-methyl-, 1,1-dimethylethyl ester, 2,2-dioxide, (4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401117274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (4S)-4-methyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile](/img/structure/B1353507.png)